molecular formula C6H7ClF3NO2 B1477302 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one CAS No. 2091705-46-1

2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one

Cat. No.: B1477302
CAS No.: 2091705-46-1
M. Wt: 217.57 g/mol
InChI Key: QMAHXNDDGQALKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one is a synthetic organic compound that features a trifluoromethyl group, a hydroxy group, and a chloro group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

    Chlorination: The chloro group can be introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the chloro group or reduce the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium azide in DMF, thiourea in ethanol.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol or amine.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The trifluoromethyl group imparts unique properties to the compound, making it useful in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the hydroxy and chloro groups can participate in hydrogen bonding and other interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one: Unique due to the presence of both a trifluoromethyl group and a hydroxy group on the azetidine ring.

    2-Chloro-1-(3-hydroxy-3-(difluoromethyl)azetidin-1-yl)ethan-1-one: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

    2-Chloro-1-(3-hydroxy-3-(methyl)azetidin-1-yl)ethan-1-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds with different substituents.

Properties

IUPAC Name

2-chloro-1-[3-hydroxy-3-(trifluoromethyl)azetidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClF3NO2/c7-1-4(12)11-2-5(13,3-11)6(8,9)10/h13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAHXNDDGQALKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCl)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.